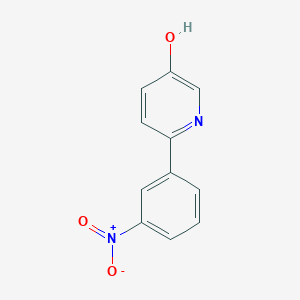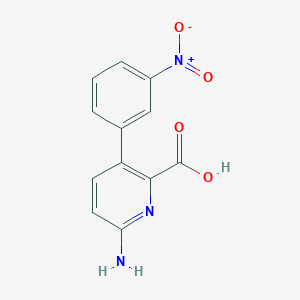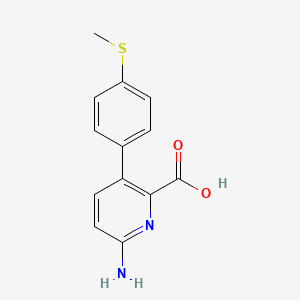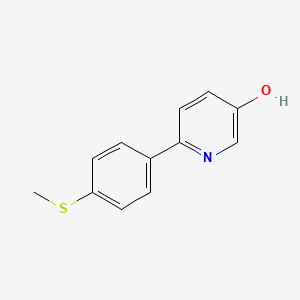
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine (2F-5M-5H) is a novel compound belonging to the family of pyridines. This compound has recently been gaining attention due to its potential applications in scientific research. It has been reported to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has been found to have a wide range of applications in scientific research. It has been used to study the effects of oxidative stress on cell function, as well as to investigate the role of reactive oxygen species in the development of various diseases. It has also been used to study the effects of certain drugs on cells, as well as to study the effects of environmental pollutants on cell function.
Mechanism of Action
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% is believed to act as an antioxidant, scavenging free radicals and reactive oxygen species. It has been reported to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory molecules. In addition, it has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has been reported to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and cytokines. In addition, it has been found to reduce the production of reactive oxygen species, as well as to reduce oxidative stress and cell damage. It has also been found to reduce the production of certain cytokines, such as interleukin-6 and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time without losing its activity. In addition, it is relatively easy to synthesize, and can be synthesized in large quantities. However, 2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% also has some limitations. It is not very soluble in water, and therefore may not be suitable for use in some experiments. In addition, it is not very stable in the presence of light or air, and therefore may not be suitable for use in some experiments.
Future Directions
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% has a wide range of potential future applications. It could be used to study the effects of oxidative stress on cell function, as well as to investigate the role of reactive oxygen species in the development of various diseases. It could also be used to study the effects of certain drugs on cells, as well as to study the effects of environmental pollutants on cell function. In addition, it could be used to study the effects of certain compounds on gene expression, as well as to study the effects of certain compounds on cell signaling pathways. Finally, it could be used to study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on the development of cancer.
Synthesis Methods
2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 5-hydroxypyridine with 2-fluoro-5-methoxybenzaldehyde in the presence of a strong acid catalyst. This produces a mixture of 2-(2-Fluoro-5-methoxyphenyl)-5-hydroxypyridine, 95% and its isomer 2-fluoro-5-methoxyphenyl-5-hydroxy-2-pyridone. The second step involves the separation of the two compounds through chromatography.
properties
IUPAC Name |
6-(2-fluoro-5-methoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-9-3-4-11(13)10(6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGUBYXDKONTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692569 |
Source


|
| Record name | 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261984-66-0 |
Source


|
| Record name | 6-(2-Fluoro-5-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














